2-((4-Bromonaphthalen-1-yl)oxy)acetic acid
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Overview
Description
2-((4-Bromonaphthalen-1-yl)oxy)acetic acid is an organic compound with the molecular formula C12H9BrO3 It is a derivative of naphthalene, where a bromine atom is substituted at the 4-position and an acetic acid moiety is attached via an ether linkage at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Bromonaphthalen-1-yl)oxy)acetic acid typically involves the following steps:
Bromination of Naphthalene: Naphthalene is brominated using bromine in the presence of a catalyst such as iron(III) bromide to yield 4-bromonaphthalene.
Formation of 4-Bromonaphthalen-1-ol: 4-Bromonaphthalene is then reacted with a hydroxylating agent to form 4-bromonaphthalen-1-ol.
Etherification: The 4-bromonaphthalen-1-ol is then reacted with chloroacetic acid in the presence of a base such as sodium hydroxide to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-((4-Bromonaphthalen-1-yl)oxy)acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated derivative.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in the presence of a base.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products
Substitution: Formation of 2-((4-substituted-naphthalen-1-yl)oxy)acetic acids.
Oxidation: Formation of naphthoquinone derivatives.
Reduction: Formation of 2-((4-hydronaphthalen-1-yl)oxy)acetic acid.
Scientific Research Applications
2-((4-Bromonaphthalen-1-yl)oxy)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-((4-Bromonaphthalen-1-yl)oxy)acetic acid depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The bromine atom and the acetic acid moiety play crucial roles in its reactivity and interaction with molecular targets.
Comparison with Similar Compounds
Similar Compounds
- 2-((4-Chloronaphthalen-1-yl)oxy)acetic acid
- 2-((4-Fluoronaphthalen-1-yl)oxy)acetic acid
- 2-((4-Iodonaphthalen-1-yl)oxy)acetic acid
Uniqueness
2-((4-Bromonaphthalen-1-yl)oxy)acetic acid is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, fluoro, and iodo analogs
Properties
IUPAC Name |
2-(4-bromonaphthalen-1-yl)oxyacetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrO3/c13-10-5-6-11(16-7-12(14)15)9-4-2-1-3-8(9)10/h1-6H,7H2,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAGPEOVHVBDKNG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2Br)OCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60350730 |
Source
|
Record name | 2-((4-Bromonaphthalen-1-yl)oxy)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60350730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82746-69-8 |
Source
|
Record name | 2-((4-Bromonaphthalen-1-yl)oxy)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60350730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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